molecular formula C10H12N2 B2578304 1H-Indol-5-amine, 4-ethyl- CAS No. 1003858-71-6

1H-Indol-5-amine, 4-ethyl-

Cat. No.: B2578304
CAS No.: 1003858-71-6
M. Wt: 160.22
InChI Key: ACUVBIOHALDWQL-UHFFFAOYSA-N
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Description

1H-Indol-5-amine, 4-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indol-5-amine, 4-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

1H-Indol-5-amine, 4-ethyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indol-5-amine, 4-ethyl- can be compared with other indole derivatives such as:

  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-acetic acid

These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

IUPAC Name

4-ethyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVBIOHALDWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC2=C1C=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Addition of EtMgBr to 5-nitroindole followed by hydrogenation over Pd/C provided 5-amino-4-ethylindole.
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